

An In-depth Technical Guide to Bis-ethoxydiglycol Succinate (C16H30O8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-ethoxydiglycol succinate*

Cat. No.: B12752971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate, with the molecular formula C16H30O8, is an amphiphilic ester increasingly utilized in cosmetic and pharmaceutical formulations. Its unique structure, consisting of a central succinic acid moiety linked to two ethoxydiglycol chains, imparts a desirable combination of hydrophilic and lipophilic properties. This technical guide provides a comprehensive overview of the available scientific and technical data on **Bis-ethoxydiglycol succinate**, including its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role as a humectant, skin conditioning agent, and potential excipient in drug delivery systems. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Chemical and Physical Properties

Bis-ethoxydiglycol succinate is a water-soluble, low-viscosity amphiphilic ester known for its light feel and good compatibility with a variety of oils.^{[1][2]} Its dual ethoxy groups contribute to an enhanced solubility profile compared to simpler esters.^[3] The following tables summarize the key quantitative data available for this compound.

Table 1: General and Computed Properties

Property	Value	Source
IUPAC Name	bis[2-(2-ethoxyethoxy)ethyl] butanedioate	[3]
Molecular Formula	C16H30O8	[3]
Molecular Weight	350.40 g/mol	[3]
CAS Number	828918-62-3	[3]
Appearance	Powder	[1]
Purity (HPLC)	≥99.0%	[1]
Topological Polar Surface Area	89.5 Å ²	

Table 2: Physicochemical Data

Parameter	Value	Source
Dynamic Viscosity (25°C)	20 mPa·s	[2]
Thermal Stability Range	Stable up to 200-208°C	[3]
Hildebrand Solubility Parameter (estimated)	18-22 (cal/cm ³) ^(1/2)	[3]

Table 3: Solubility Profile

Solvent	Solubility
Ethanol	Soluble
Cyclopentasiloxane	Insoluble
Dimethicone (10 mm ² /s)	Insoluble
Dimethicone (100 mm ² /s)	Insoluble
Olive oil	Insoluble
Liquid paraffin	Insoluble

Solubility tested at 20%, 50%, and 80% concentrations. "Soluble" indicates solubility at all three concentrations.[\[2\]](#)

Synthesis and Manufacturing

The primary route for synthesizing **Bis-ethoxydiglycol succinate** is through the esterification of succinic acid with a derivative of ethylene glycol.[\[3\]](#) This reaction can be achieved through several methods:

- Direct Esterification: This involves reacting succinic acid with an ethylene glycol derivative under acidic conditions, which catalyzes the formation of the ester bonds.[\[3\]](#)
- Transesterification: In this method, a pre-existing ester is reacted with an ethylene glycol derivative to yield **Bis-ethoxydiglycol succinate**.[\[3\]](#)
- Microwave-Assisted Synthesis: The use of microwave energy can accelerate the reaction, potentially leading to higher yields and shorter reaction times.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Laboratory-Scale Synthesis (General Procedure)

This protocol is a generalized procedure based on the principles of esterification for succinic acid and its derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Succinic acid
- 2-(2-Ethoxyethoxy)ethanol (Ethoxydiglycol)
- Acid catalyst (e.g., p-Toluenesulfonic acid or a heterogeneous catalyst like D-H β)[\[4\]](#)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

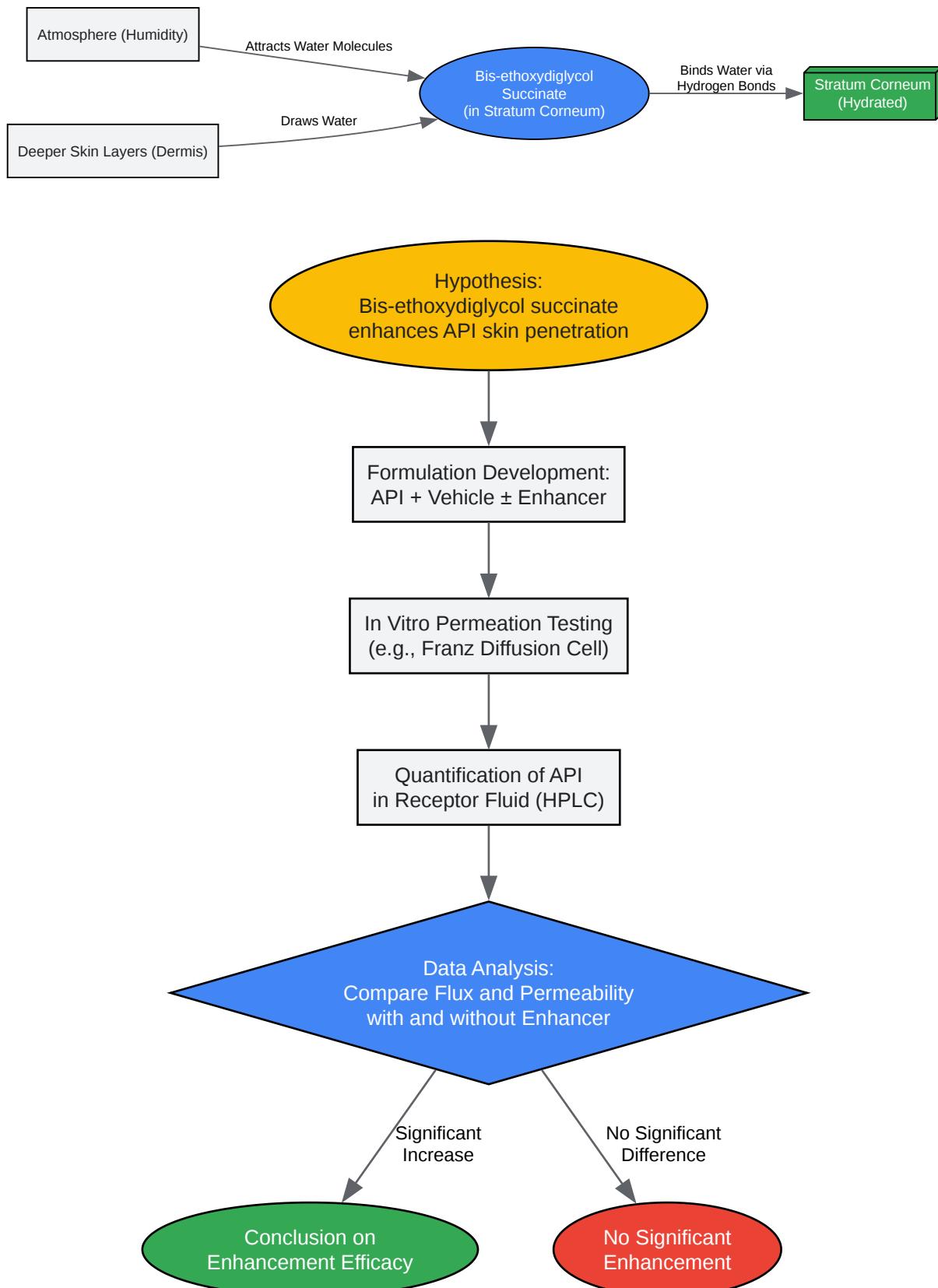
- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1 equivalent), 2-(2-ethoxyethoxy)ethanol (2.2 equivalents), and a catalytic amount of the acid catalyst in toluene.
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **Bis-ethoxydiglycol succinate** by vacuum distillation or column chromatography.

Analytical and Quality Control Methods

To ensure the identity and purity of **Bis-ethoxydiglycol succinate**, a combination of analytical techniques is employed. A purity of $\geq 99.0\%$ is typically confirmed by High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

Structural Data Confirmation

The following methods are utilized for the structural confirmation of the compound:[\[1\]](#)


- $^1\text{H-NMR}$ (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, ensuring the structure is consistent with the reference standard.
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the main peak and any fragment peaks, confirming the molecular formula.
- IR (Infrared Spectroscopy): To identify the characteristic functional groups (e.g., ester carbonyl group) present in the molecule, matching the data with that of a reference standard.

Applications in Research and Drug Development

Bis-ethoxydiglycol succinate serves multiple functions in formulations, primarily as a humectant, skin conditioning agent, and solvent.[\[9\]](#)[\[10\]](#) Its amphiphilic nature makes it a valuable component in complex formulations where both moisture retention and stability are crucial.[\[3\]](#)

Role as a Humectant

As a humectant, **Bis-ethoxydiglycol succinate** attracts and retains moisture in cosmetic products and on the skin.[\[9\]](#) This is achieved through the formation of hydrogen bonds between the hydrophilic portions of the molecule and water molecules.[\[11\]](#)[\[12\]](#) This action helps to maintain skin hydration, which is critical for preserving the integrity of the skin barrier.[\[11\]](#)[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Factory price Cosmetic BIS-ETHOXYDIGLYCOL SUCCINATE 828918-62-3 Manufacturer, CasNo.828918-62-3 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 2. BIS-ETHOXYDIGLYCOL SUCCINATE | HAIAQUEOUSTER DCS | KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 3. Buy Bis-ethoxydiglycol succinate | 828918-62-3 [smolecule.com]
- 4. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. specialchem.com [specialchem.com]
- 11. skinkraft.com [skinkraft.com]
- 12. fresh.com [fresh.com]
- 13. 2250.care [2250.care]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis-ethoxydiglycol Succinate (C₁₆H₃₀O₈)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752971#bis-ethoxydiglycol-succinate-molecular-formula-c16h30o8-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com